Prothionamide

説明

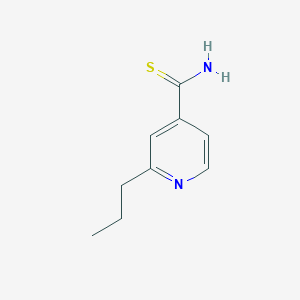

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIULHPQTYCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045940 | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14222-60-7 | |

| Record name | Prothionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protionamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protionamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prothionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Biochemical Mechanisms of Action Research

Elucidation of Protionamide's Prodrug Activation Pathways

The conversion of the inactive protionamide molecule into a pharmacologically active agent is a critical first step in its antimycobacterial action. This process is mediated by specific bacterial enzymes.

Protionamide's activation is primarily catalyzed by a flavin-dependent monooxygenase enzyme encoded by the ethA gene in Mycobacterium tuberculosis. patsnap.comnih.gov This enzyme, EthA, is essential for the initial oxidative metabolism of the protionamide prodrug. patsnap.comnih.gov The expression of EthA is, in turn, negatively regulated by a transcriptional repressor known as EthR. nih.gov The monooxygenase activity of EthA oxidizes the sulfur atom within the thioamide group of protionamide, a crucial step that renders the molecule active against its downstream target. patsnap.com Mutations in the ethA gene are a common cause of resistance to both protionamide and its structural analog, ethionamide (B1671405). nih.gov

Following the initial oxidation by EthA, protionamide is converted into reactive intermediates. Research indicates that the primary active metabolite is a sulfoxide (B87167) derivative. nih.gov This transformation to a sulfoxide metabolite is believed to be a key step in generating the ultimate toxic agent that interacts with the drug's primary target. nih.gov It is this activated form that accumulates within the bacterial cell and proceeds to inhibit essential biosynthetic pathways. nih.gov

Mechanisms of Action at the Molecular Target Level

Once activated, protionamide's metabolites interfere with the synthesis of the unique and vital mycobacterial cell wall.

The principal molecular target of activated protionamide is the enoyl-acyl carrier protein reductase, known as InhA. patsnap.comnih.gov InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. drugbank.comnih.gov The activated form of protionamide binds to InhA, effectively inhibiting its function. patsnap.com This inhibition is highly specific and potent, with studies showing nanomolar inhibitory constants (Ki) for the drug-target complex. nih.gov

The inhibition of InhA directly disrupts the biosynthesis of mycolic acids. patsnap.comnih.gov Mycolic acids are long-chain, alpha-alkyl, beta-hydroxy fatty acids that are the hallmark components of the mycobacterial cell wall, forming a robust outer membrane that protects the bacterium from chemical insults and the host immune response. patsnap.comnih.govnih.gov The FAS-II system, which includes InhA, is responsible for elongating fatty acid precursors to the very long chain lengths required for mycolic acid synthesis. drugbank.com By blocking InhA, protionamide halts this elongation process, leading to a depletion of mycolic acids and compromising the structural integrity of the cell wall. patsnap.comnih.gov

The mechanism of InhA inhibition involves the formation of a covalent adduct between the activated protionamide metabolite and the essential cofactor Nicotinamide Adenine (B156593) Dinucleotide (NAD). nih.govnih.govnih.gov The reactive metabolite generated by EthA attacks the NAD molecule, forming a stable protionamide-NAD (PTH-NAD) adduct. nih.govnih.gov This adduct then acts as a slow, tight-binding inhibitor of InhA, effectively sequestering the enzyme and preventing it from participating in mycolic acid synthesis. nih.govnih.gov The crystal structure of the InhA-PTH-NAD complex has been resolved, providing detailed molecular insights into how the adduct occupies the enzyme's active site, with the propyl-isonicotinic-acyl portion fitting into a hydrophobic pocket. nih.gov

Interactive Data Tables

Table 1: Key Proteins in Protionamide Action

| Protein/Enzyme | Gene | Function | Role in Protionamide Mechanism |

|---|---|---|---|

| EthA | ethA (Rv3854c) | Flavin-dependent monooxygenase | Activates the prodrug protionamide. patsnap.comnih.gov |

| EthR | ethR (Rv3855) | Transcriptional repressor | Regulates and represses the expression of EthA. nih.gov |

Table 2: Protionamide's Mechanism of Action Summary

| Step | Process | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Prodrug Activation | Protionamide, EthA | Generation of active sulfoxide metabolites. patsnap.comnih.govnih.gov |

| 2 | Adduct Formation | Active metabolite, Nicotinamide Adenine Dinucleotide (NAD) | Formation of a covalent PTH-NAD adduct. nih.govnih.gov |

| 3 | Target Inhibition | PTH-NAD adduct, InhA | Inhibition of InhA reductase activity. patsnap.comnih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Protionamide |

| Ethionamide |

| Isoniazid (B1672263) |

| Mycolic Acid |

| Nicotinamide Adenine Dinucleotide (NAD) |

Cellular Uptake and Intracellular Bioavailability Studies of Protionamide

Detailed experimental studies specifically quantifying the cellular uptake and intracellular bioavailability of protionamide in mycobacteria and host cells, such as macrophages, are not extensively available in the reviewed literature. However, the lipophilic nature of protionamide suggests that it likely permeates the complex mycobacterial cell wall through passive diffusion. The efficiency of its uptake is a critical factor for its subsequent activation and therapeutic efficacy.

The intracellular concentration of protionamide within macrophages is a key determinant of its activity against intracellular mycobacteria. While specific data on protionamide accumulation in macrophages is scarce, studies on other antitubercular drugs suggest that achieving sufficient intracellular concentrations is vital for clearing the infection. The transport of protionamide into and out of both the host cell and the mycobacterium is a complex process that can be influenced by various host and bacterial factors, including the presence of efflux pumps which can reduce the intracellular drug concentration.

Structure-Activity Relationship (SAR) Investigations for Target Engagement

Comprehensive structure-activity relationship (SAR) studies specifically detailing the engagement of protionamide and its analogues with its target, InhA, are limited in the available scientific literature. However, general principles for thioamide antimicrobials can be inferred. The thioamide group is essential for the activity of protionamide, as it is the site of the oxidative activation by EthA. researchgate.net

The core pyridine (B92270) ring and the propyl side chain of protionamide also play a crucial role in its interaction with the active site of InhA. Modifications to these structures would likely impact the binding affinity and inhibitory potency of the drug. For instance, the length and branching of the alkyl side chain can influence the lipophilicity of the molecule, which in turn affects its uptake and interaction with the enzyme. Understanding the precise SAR is critical for the rational design of new thioamide derivatives with improved efficacy and a better resistance profile.

Comparative Mechanistic Analyses with Related Thioamide Antimicrobials (e.g., Ethionamide)

Protionamide shares a close structural and mechanistic relationship with ethionamide, another key thioamide used in tuberculosis treatment. Both are prodrugs that require activation by the same mycobacterial enzyme, EthA, and they share the same molecular target, InhA. researchgate.netsemanticscholar.org This shared pathway is the basis for their similar efficacy and also for the cross-resistance observed between the two drugs.

Mutations in the ethA gene that impair the activation of ethionamide will similarly affect protionamide, leading to resistance to both drugs. semanticscholar.org Likewise, mutations in the inhA gene, the target enzyme, can also confer cross-resistance to both thioamides. semanticscholar.org Despite their similarities, some studies suggest that protionamide may be slightly better tolerated than ethionamide. A key distinction between the thioamides and the first-line drug isoniazid, which also targets InhA, is their activation pathway. Isoniazid is activated by the catalase-peroxidase enzyme KatG, which is why there is a lack of cross-resistance between isoniazid and the thioamides in strains with katG mutations. semanticscholar.org

| Feature | Protionamide | Ethionamide |

| Drug Class | Thioamide | Thioamide |

| Activation Enzyme | EthA (flavin monooxygenase) | EthA (flavin monooxygenase) |

| Molecular Target | InhA (enoyl-acyl carrier protein reductase) | InhA (enoyl-acyl carrier protein reductase) |

| Mechanism of Action | Inhibition of mycolic acid synthesis | Inhibition of mycolic acid synthesis |

| Cross-resistance | High degree of cross-resistance with ethionamide. semanticscholar.org | High degree of cross-resistance with protionamide. semanticscholar.org |

Pharmacokinetic and Pharmacodynamic Pk/pd Research Methodologies

Research on Absorption and Systemic Distribution Dynamics

Protionamide is readily absorbed after oral administration. who.int Studies in human volunteers have demonstrated that the drug is absorbed rapidly and almost completely, with an oral bioavailability of approximately 90%. who.int Following oral intake, maximum plasma concentrations are typically reached quickly. who.int Research indicates that the bioavailability of protionamide is not significantly affected by food intake. who.int

However, studies in multidrug-resistant tuberculosis (MDR-TB) patients have shown a lower estimated bioavailability of 43.6%. nih.gov This discrepancy may suggest that the pharmacokinetics of protionamide differ between healthy individuals and MDR-TB patients, potentially due to decreased bioavailability in the patient population. nih.gov The pharmacokinetic properties of ethionamide (B1671405) and protionamide are considered similar in humans, with both being rapidly and completely absorbed after oral administration. researchgate.net

Table 1: Bioavailability of Protionamide

| Subject Group | Bioavailability | Reference |

|---|---|---|

| Healthy Human Volunteers | ~90% | who.int |

Protionamide demonstrates effective penetration into various body tissues and fluids, which is crucial for its efficacy at the site of infection. The concentration of protionamide in both healthy and tuberculous lung tissue is high, reaching 80% to 95% of the concentration found in the blood. who.int The drug is also found in sputum and is excreted into the gastric juice. who.int

Table 2: Protionamide Tissue and Fluid Penetration

| Tissue/Fluid | Penetration Characteristics | Reference |

|---|---|---|

| Lung Tissue | 80-95% of blood concentration | who.int |

| Cerebrospinal Fluid (CSF) | Good penetration, comparable to blood concentrations | who.intatsjournals.org |

| Sputum | Present in sputum | who.int |

Metabolic Pathways and Metabolite Profiling Research

Table 3: Key Metabolites of Protionamide

| Metabolite | Activity | Reference |

|---|

The activation of the prodrug protionamide is carried out by a bacterial enzyme known as EthA, which is a flavin monooxygenase. patsnap.compatsnap.com This enzyme converts protionamide into its active form by oxidizing the sulfur atom in the thioamide group. patsnap.com Human flavin-containing monooxygenases (FMOs) are also involved in the metabolism of thioamide drugs. nih.govmdpi.com Specifically, human FMO2.1, which is predominantly expressed in the lung, can catalyze the oxygenation of the related thioamide ethionamide to its S-oxide form. nih.gov This suggests a similar metabolic pathway for protionamide in humans.

Elimination Kinetics and Excretion Mechanisms Research

Following rapid distribution into the tissues, protionamide and its active metabolite, protionamide sulphoxide, have a relatively short half-life of approximately two hours. who.intwho.int In patients with multidrug-resistant tuberculosis, the mean elimination half-life has been reported to be around 2.7 hours. researchgate.netnih.gov

The elimination of protionamide and its metabolites occurs mainly through the urine. who.int Studies have shown that both the parent compound and its metabolites are excreted renally. researchgate.net Protionamide and its metabolites have not been detected in feces. who.int Due to its pharmacokinetic properties, thioamides like protionamide are not easily removed by hemodialysis. who.int

Table 4: Elimination Kinetic Parameters of Protionamide

| Parameter | Value | Patient Population | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | ~2 hours | Healthy Volunteers | who.intwho.int |

| Elimination Half-life (t½) | 2.7 hours | MDR-TB Patients | researchgate.netnih.gov |

| Route of Elimination | Mainly renal (urine) | General | who.int |

Population Pharmacokinetic (PopPK) Modeling and Simulation Studies

Population pharmacokinetic (PopPK) modeling is a mathematical and statistical method used to quantify the typical pharmacokinetic characteristics of a drug and the sources of variability in a target patient population. Through the analysis of sparse and/or dense drug concentration data from a representative group of patients, PopPK models can describe the relationship between patient-specific factors (covariates) and drug exposure, enabling a deeper understanding of a drug's behavior in a real-world clinical setting.

Development of PopPK Models for Protionamide in Specific Patient Cohorts

The development of robust PopPK models for protionamide is a critical step toward understanding its complex pharmacokinetic profile, which has historically been unclear. nih.gov Research efforts have focused on creating these models for specific and clinically relevant patient groups, most notably individuals with multidrug-resistant tuberculosis (MDR-TB). nih.gov

A key study in this area involved 27 patients with MDR-TB who were receiving protionamide as part of their treatment regimen. nih.govnih.gov Using plasma concentration data collected from these patients, researchers successfully developed the first population PK model for protionamide. nih.gov The final model that best described the pharmacokinetic profile of protionamide was a two-compartment model featuring first-order elimination and a transit absorption compartment. nih.govresearchgate.net To account for physiological scaling, allometric scaling was applied to the clearance parameter. nih.gov This modeling approach allows for the characterization of drug absorption, distribution, and elimination phases within the patient population.

The development process involved using a nonlinear mixed-effects modeling approach, a standard in PopPK analysis. nih.gov This method effectively identified and quantified the parameters that define the drug's movement through the body in a typical patient, as well as the variability between individuals. The final model parameters provide a quantitative foundation for understanding protionamide's disposition in MDR-TB patients. researchgate.net

Below is an interactive table detailing the parameter estimates from a developed PopPK model for protionamide in MDR-TB patients.

| Parameter | Description | Population Estimate |

| CL/F (L/h) | Apparent Clearance | 28.5 |

| V2/F (L) | Apparent Volume of Central Compartment | 11.5 |

| Q/F (L/h) | Apparent Inter-compartmental Clearance | 1.96 |

| V3/F (L) | Apparent Volume of Peripheral Compartment | 142 |

| KA (h⁻¹) | Absorption Rate Constant | 0.96 |

| MTT (h) | Mean Transit Time | 1.15 |

| F | Bioavailability | 0.436 |

| Data sourced from a study on MDR-TB patients. nih.gov The model incorporated allometric scaling for clearance based on body weight. |

Application of PopPK Models for Therapeutic Regimen Optimization Research

Once a PopPK model is developed and validated, its primary application is in conducting simulation studies to explore and optimize therapeutic regimens. These simulations allow researchers to predict how different dosing strategies will affect drug exposure across a population, without exposing patients to potentially sub-optimal or toxic regimens. youtube.comyoutube.com

For protionamide, the developed PopPK model was used to perform Monte Carlo simulations to compare the efficacy of different dosing regimens. researchgate.net Specifically, the standard weight-band dosing regimen (500 mg/day for patients <50 kg and 750 mg/day for patients >50 kg) was compared against fixed-dose regimens. nih.govnih.gov The goal of these simulations was to determine which strategy would most reliably achieve a predefined therapeutic target. nih.gov

The probability of target attainment (PTA), which is based on the drug's systemic exposure (like the Area Under the Curve, AUC) relative to the minimum inhibitory concentration (MIC) of the pathogen, was used as the key response measure. nih.govnih.gov The research investigated targets associated with both bactericidal activity and the suppression of resistance. nih.gov

The simulation findings revealed that while most tested regimens could achieve targets related to bactericidal effectiveness (>90% PTA) for M. tuberculosis strains with low MIC values (e.g., <0.4 μg/mL), they differed significantly in their ability to meet the more stringent targets for resistance suppression. nih.govresearchgate.net The research concluded that a fixed-dose regimen of 750 mg/day was the most effective approach for achieving ≥90% PTA for resistance suppression, particularly for patients with weights ranging from 40 to 67 kg. nih.govnih.gov This evidence supports the use of a fixed-dose strategy to simplify treatment and improve outcomes in MDR-TB therapy. nih.gov

The following table summarizes the findings from the simulation studies for different protionamide regimens.

| Dosing Regimen | Target | MIC Value (μg/mL) | Predicted Probability of Target Attainment (PTA) | Conclusion |

| Weight-Band Dosing | 1.0-log kill | <0.4 | >90% | Effective for bactericidal activity at lower MICs. |

| Fixed Dose (500 mg/day) | 1.0-log kill | <0.4 | >90% | Effective for bactericidal activity at lower MICs. |

| Fixed Dose (750 mg/day) | 1.0-log kill | <0.4 | >90% | Effective for bactericidal activity at lower MICs. |

| Weight-Band Dosing | Resistance Suppression | <0.2 | <90% | Sub-optimal for resistance suppression. |

| Fixed Dose (500 mg/day) | Resistance Suppression | <0.2 | <90% | Sub-optimal for resistance suppression. |

| Fixed Dose (750 mg/day) | Resistance Suppression | <0.2 | ≥90% | Only regimen to achieve the resistance suppression target. nih.govresearchgate.net |

Pharmacodynamic Markers and Efficacy Outcome Prediction Research

Pharmacodynamic (PD) markers are biological indicators that measure the effect of a drug on the body or on a pathogen. In the context of anti-infective agents like protionamide, these markers are crucial for linking drug exposure (pharmacokinetics) to the drug's antimicrobial effect, thereby predicting therapeutic efficacy. nih.gov Research in this area aims to identify which PK/PD indices best correlate with successful treatment outcomes, such as bacterial killing and prevention of drug resistance.

For many antibiotics, the primary PK/PD indices investigated are the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC₀₋₂₄/MIC), the ratio of the peak concentration to the MIC (Cₘₐₓ/MIC), and the cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC (%T>MIC). The efficacy of thioamides like protionamide is generally considered to be driven by exposure, making the AUC/MIC ratio a key pharmacodynamic parameter of interest.

The probability of target attainment (PTA) analysis, as used in the protionamide PopPK studies, is a direct application of using a PD marker to predict efficacy. nih.govresearchgate.net By setting a specific AUC/MIC value as the target for therapeutic success, researchers can simulate the likelihood that a given dosing regimen will achieve this target in a patient population. nih.gov

Further research methodologies involve studying the relationship between drug exposure and microbiological outcomes more directly. For instance, studies on other anti-tuberculosis drugs have used measures like the total drug activity (TDA) to predict the time to sputum culture conversion. nih.gov TDA can sometimes provide a more comprehensive picture of the combined effect of a multi-drug regimen compared to a single drug's AUC/MIC ratio alone. nih.gov While specific studies on a wide range of PD markers for protionamide are limited, the established methodologies in tuberculosis research provide a clear framework for future investigations to refine its use and predict treatment responses more accurately.

Mechanisms of Antimicrobial Resistance to Protionamide Research

Genetic Basis of Protionamide Resistance

The genetic foundation of protionamide resistance is multifaceted, involving mutations in several genes that are critical for the drug's mechanism of action.

Protionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. This activation is primarily carried out by the enzyme EthA, a monooxygenase encoded by the ethA gene. patsnap.com Consequently, mutations in the ethA gene are a major cause of protionamide resistance. nih.gov These mutations can lead to a non-functional or less effective EthA enzyme, thereby preventing the conversion of protionamide into its active form.

Studies have revealed a wide array of mutations within the ethA gene of protionamide-resistant M. tuberculosis isolates. These include missense mutations, frameshift mutations, and premature stop codons, all of which can result in a loss of function of the EthA protein. nih.gov Research has shown that mutations in ethA are frequently observed in clinical isolates resistant to thioamides. For instance, one study found that 51.4% of protionamide-resistant isolates harbored mutations in the ethA gene. nih.gov Another study reported that mutations in ethA are the most common genetic determinant of ethionamide (B1671405) resistance, a closely related thioamide. nih.gov A specific mutation, EthA W21R, has been identified and shown to confer co-resistance to both protionamide and ethionamide. nih.gov

Table 1: Frequency of ethA Mutations in Protionamide-Resistant M. tuberculosis Isolates

| Study Reference | Total Protionamide-Resistant Isolates | Isolates with ethA Mutations | Percentage of Isolates with ethA Mutations |

|---|---|---|---|

| Jin et al. (2017) nih.gov | 46 | 19 (out of 37 with mutations) | 51.4% |

| Zhang et al. (2019) nih.gov | 173 (INHR PTOR) | 111 | 64.2% |

| Zhang et al. (2019) nih.gov | 5 (INHS PTOR) | 4 | 80% |

The primary target of activated protionamide is the enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is encoded by the inhA gene. patsnap.com This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. rupress.org Mutations in the inhA gene, particularly in its promoter region, can lead to resistance.

The most common resistance-conferring mutations are found in the promoter region of inhA, leading to the overexpression of the InhA protein. nih.gov This increased production of the target enzyme effectively titrates out the activated drug, requiring higher concentrations to achieve an inhibitory effect. nih.gov The c-15t mutation in the inhA promoter is a well-documented mutation associated with both isoniazid (B1672263) and thioamide resistance. nih.gov Mutations within the coding sequence of the inhA gene, such as the S94A substitution, have also been shown to confer resistance by altering the drug's binding affinity to the InhA enzyme. nih.gov Studies have reported varying frequencies of inhA mutations in protionamide-resistant isolates, with one study finding mutations in the inhA promoter in 43.2% and in the inhA coding region in 16.2% of resistant strains. nih.gov

Table 2: Frequency of inhA Mutations in Protionamide-Resistant M. tuberculosis Isolates

| Study Reference | Total Protionamide-Resistant Isolates | Isolates with inhA Promoter Mutations | Isolates with inhA Coding Region Mutations | Total Percentage with inhA Mutations |

|---|---|---|---|---|

| Jin et al. (2017) nih.gov | 46 | 16 (out of 37 with mutations) | 6 (out of 37 with mutations) | 59.4% (of those with mutations) |

| Zhang et al. (2019) nih.gov | 173 (INHR PTOR) | 58 (promoter or coding region) | - | 33.5% |

| Huang et al. (2024) bbwpublisher.com | 20 | 13 | - | 65% |

While mutations in ethA and inhA are the primary drivers of protionamide resistance, research has identified other genes whose alterations can contribute to reduced susceptibility.

ndh : This gene encodes an NADH dehydrogenase. Mutations in ndh are thought to confer low-level resistance to isoniazid and ethionamide by increasing the intracellular ratio of NADH to NAD+, which can interfere with the formation of the drug-NAD adduct. nih.gov Some studies have detected ndh mutations in a small percentage of protionamide-resistant isolates. nih.govnih.gov

mshA : The mshA gene is involved in the biosynthesis of mycothiol (B1677580), a key antioxidant in mycobacteria. Mycothiol is also implicated in the activation of ethionamide. nih.gov Mutations in mshA can, therefore, impair drug activation and lead to resistance. Mutations in mshA have been found in a minority of protionamide-resistant clinical isolates. nih.govnih.gov

ethR : The ethR gene encodes a transcriptional repressor that negatively regulates the expression of the ethA gene. nih.gov While mutations in ethR that lead to increased repression of ethA could theoretically cause resistance, they appear to play a minor role in clinical resistance to protionamide compared to mutations in ethA itself. nih.gov One study found ethR mutations in only a small fraction of isoniazid and protionamide cross-resistant isolates. nih.gov

Molecular and Biochemical Mechanisms Conferring Resistance

The genetic mutations described above translate into specific molecular and biochemical changes that ultimately render protionamide ineffective.

The most significant mechanism of resistance to protionamide is the impairment of its activation. nih.gov As a prodrug, protionamide must be enzymatically converted to an active form to inhibit its target. The flavin monooxygenase EthA is the primary enzyme responsible for this bioactivation. patsnap.com

Mutations in the ethA gene can result in several biochemical consequences:

Complete loss of function: Nonsense or frameshift mutations can lead to a truncated, non-functional EthA protein, completely abolishing the activation of protionamide.

Reduced enzymatic activity: Missense mutations can alter the amino acid sequence of EthA, leading to a protein with reduced catalytic efficiency. This slows down the rate of protionamide activation, requiring higher drug concentrations for a therapeutic effect.

Altered substrate binding: Some mutations may affect the binding of protionamide to the active site of EthA, preventing the initiation of the activation process.

In silico structural evaluations of EthA mutants found in resistant isolates have suggested that these mutations can lead to reduced stability of the enzyme-ligand complex, providing a molecular basis for resistance. scispace.com

The second major mechanism of resistance involves modifications to the drug's target, the InhA enzyme. nih.gov These modifications prevent the active form of protionamide from effectively inhibiting mycolic acid synthesis.

Two primary types of modifications to InhA contribute to resistance:

Overexpression of InhA: Mutations in the promoter region of the inhA gene can lead to an increased transcription of the gene and, consequently, higher levels of the InhA protein within the cell. nih.gov This increased concentration of the target enzyme means that a greater amount of the activated drug is needed to achieve complete inhibition, resulting in a resistant phenotype. nih.gov

Structural alteration of InhA: Mutations within the coding region of the inhA gene can change the amino acid sequence of the InhA protein. These changes can alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of the activated protionamide-NAD adduct. nih.gov For example, the S94A mutation in InhA has been shown to decrease the inhibitory capacity of the drug adduct. nih.gov

Efflux Pump Mechanisms and Their Contribution to Resistance

Efflux pumps are transmembrane proteins that actively extrude a wide array of substrates, including antibiotics, from the bacterial cytoplasm, thereby reducing the intracellular drug concentration to sub-therapeutic levels. ijcmas.comnih.gov In Mycobacterium tuberculosis, these pumps are a known mechanism for both intrinsic and acquired drug resistance. nih.gov While mutations in drug-activating or target genes are the primary cause of high-level resistance, efflux pumps contribute significantly, often by conferring a low-level resistance phenotype that may facilitate the acquisition of higher-level resistance mutations. nih.gov

Several families of efflux pumps have been identified in M.tb, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) family. ijcmas.comnih.gov Research has shown that the overexpression of certain efflux pump genes is associated with reduced susceptibility to various anti-TB drugs. bohrium.com For instance, studies using efflux pump inhibitors like verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) have demonstrated a reduction in the minimum inhibitory concentrations (MICs) of drugs, confirming the role of active efflux in resistance. nih.govbohrium.com

While direct research singling out protionamide is less common than for first-line drugs, the broad substrate specificity of many mycobacterial efflux pumps suggests they contribute to protionamide resistance. Studies on isoniazid, another anti-TB drug, have shown that exposure to the drug can lead to the overexpression of multiple efflux pump genes, which is considered an early stress response that allows the bacteria to survive and develop more stable, genetically encoded resistance mechanisms. plos.org For example, point mutations in the efflux pump Rv1258c have been shown to confer resistance to multiple drugs, including isoniazid. frontiersin.org Given the structural and mechanistic similarities between thioamides and isoniazid, it is plausible that these and other pumps, such as those encoded by Rv1218c (ABC family) and Rv3065 (SMR family), play a role in protionamide efflux. nih.gov

Table 1: Major Efflux Pump Families in M. tuberculosis and Their Role in Drug Resistance

| Efflux Pump Superfamily | Energy Source | Known Substrates/Associated Drugs | Implication for Protionamide Resistance |

|---|---|---|---|

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Various chemical scaffolds and antibiotics nih.gov | Implicated in general drug efflux; likely contributes to protionamide tolerance. nih.gov |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Fluoroquinolones, various compounds nih.govbohrium.com | Broad substrate specificity suggests a potential role in protionamide efflux. |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Quaternary ammonium (B1175870) compounds, various antibiotics nih.gov | Contributes to multidrug resistance phenotype; may efflux protionamide. nih.gov |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Wide variety of substrates ijcmas.com | A major class of efflux pumps in bacteria, likely involved in extruding anti-TB drugs. ijcmas.com |

Cross-Resistance Patterns with Other Antitubercular Agents (e.g., Isoniazid, Ethionamide)

Cross-resistance, where a single resistance mechanism confers resistance to multiple drugs, is a significant clinical challenge. Protionamide shares extensive cross-resistance with ethionamide due to their near-identical structure and mechanism of action. Resistance to one almost invariably implies resistance to the other.

More complex is the cross-resistance between protionamide and isoniazid (INH). Both protionamide (and ethionamide) and isoniazid are prodrugs that ultimately target the enoyl-acyl carrier protein reductase, InhA, which is essential for mycolic acid synthesis. mdpi.comnih.gov However, they are activated by different enzymes: protionamide/ethionamide by the monooxygenase EthA, and isoniazid by the catalase-peroxidase KatG. mdpi.comnih.gov

Resistance mechanisms can be shared or independent:

Mutations in ethA : These mutations prevent the activation of protionamide and ethionamide, leading to resistance to these two drugs but not to isoniazid. nih.govnih.gov This is the most common mechanism of thioamide resistance. nih.gov

Mutations in katG : These mutations prevent the activation of isoniazid, causing high-level INH resistance without affecting protionamide susceptibility. researchgate.netnih.gov

Mutations in the inhA promoter region (e.g., c-15t) : These mutations lead to the overexpression of the InhA target. This increased level of InhA requires higher concentrations of the activated drug (the INH-NAD adduct or the ETH-NAD adduct) for inhibition. Consequently, these mutations confer low-level resistance to isoniazid and resistance to protionamide/ethionamide. mdpi.comnih.govnih.gov This is a primary mechanism of cross-resistance.

Mutations in the inhA structural gene : These mutations alter the drug-binding site of the InhA enzyme, preventing the binding of the activated drug adducts and typically causing cross-resistance to both isoniazid and the thioamides. mdpi.comnih.gov

Mutations in ndh : Mutations in this gene, which encodes an NADH dehydrogenase, can also lead to cross-resistance by increasing the intracellular pool of NADH, which competes with the drug-NAD adducts for binding to InhA. nih.gov

Studies have shown that the frequency of these mutations varies. In a study of isoniazid-resistant isolates, mutations in katG were more common than in inhA. nih.gov However, among isolates with an inhA mutation, a significant portion (around 31.8%) also exhibited phenotypic resistance to protionamide. nih.govnih.gov The strong association between inhA promoter mutations and ethionamide/protionamide resistance has been confirmed in multiple studies. researchgate.netnih.gov

Table 2: Genetic Basis of Cross-Resistance between Protionamide and Isoniazid

| Gene | Function | Mutation Effect | Resistance Profile |

|---|---|---|---|

| ethA | Activates protionamide/ethionamide | Loss-of-function | Protionamide/Ethionamide Resistance |

| katG | Activates isoniazid | Loss-of-function | High-level Isoniazid Resistance |

| ***inhA* promoter** | Regulates expression of InhA target | Upregulation of InhA | Protionamide/Ethionamide Resistance & Low-level Isoniazid Resistance |

| ***inhA* structural** | Encodes drug target (InhA) | Altered drug binding site | Protionamide/Ethionamide Resistance & Isoniazid Resistance |

| ndh | NADH dehydrogenase | Increased NADH pool | Protionamide/Ethionamide Resistance & Isoniazid Resistance |

Epidemiology and Evolution of Protionamide Resistance in Mycobacterial Populations

The evolution of drug resistance in M.tb is driven by the spontaneous chromosomal mutations that occur during bacterial replication. nih.govnih.gov In a large bacterial population, such as in a patient with active TB, resistant mutants are naturally present at a low frequency. nih.govwikipedia.org Monotherapy or inadequate treatment regimens create selective pressure that allows these pre-existing resistant mutants to proliferate and become the dominant population. nih.gov Unlike many other bacteria, M.tb does not acquire resistance via horizontal gene transfer. frontiersin.org

The evolution of protionamide resistance often follows a stepwise pattern. Low-level resistance, potentially mediated by the upregulation of efflux pumps, may emerge first. nih.govplos.org This initial adaptation can provide a survival advantage, allowing the bacteria to persist under drug pressure and subsequently acquire more stable, high-level resistance mutations in genes like ethA or inhA. nih.gov

Certain M.tb lineages, such as lineage 2 (which includes the Beijing family), have been associated with a higher prevalence of drug resistance, suggesting a greater inherent ability to acquire resistance mutations. frontiersin.orgfrontiersin.org The acquisition of resistance mutations can sometimes impart a fitness cost to the bacterium, but this can often be overcome by secondary, compensatory mutations that restore bacterial fitness without reversing the drug resistance. frontiersin.org

Preclinical and Clinical Efficacy Research Methodologies and Findings

In Vitro Efficacy Studies Against Mycobacterial Species (e.g., M. tuberculosis, M. kansasii, M. leprae, M. avium-complex)

Protionamide, a second-line antitubercular agent and a derivative of thioamide, has been the subject of numerous in vitro studies to determine its efficacy against various mycobacterial species. The primary method for evaluating this efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Research indicates that for Mycobacterium tuberculosis, the clinical MIC values are consistently low, generally ranging from ≤0.125 to 1.0 mg/L. researchgate.net An MIC of 1.0 mg/L is often considered the breakpoint for clinical susceptibility. researchgate.net Studies comparing different susceptibility testing methods, such as the resazurin (B115843) microtitre assay (RMA) and the automated MGIT 960 system, have shown high levels of agreement, with the RMA method demonstrating a sensitivity of 96.5% and a specificity of 93.2% for detecting protionamide susceptibility. nih.gov However, for protionamide-resistant strains, the RMA method may yield higher MIC values compared to the MGIT 960 system. nih.gov There is a recognized cross-resistance between ethionamide (B1671405) and protionamide. researchgate.net

The in vitro activity of protionamide has also been assessed against nontuberculous mycobacteria (NTM), such as the Mycobacterium avium complex (MAC). While specific MIC data for protionamide against M. kansasii, M. leprae, and M. avium-complex is less frequently detailed in broad literature, the general class of thioamides is known to have some activity. For context, studies on other compounds against MAC show that MIC values can vary significantly. For example, in one study, MIC50 values for various antibiotics against M. avium isolates ranged from 0.25 to 8 µg/mL. mdpi.com

**Table 1: In Vitro Efficacy of Protionamide Against M. tuberculosis*** *This table is interactive. Click on headers to sort.

| Testing Method | Isolate Type | Reported MIC Range (mg/L or µg/mL) | Key Finding | Source |

|---|---|---|---|---|

| Middlebrook 7H10 Medium | Clinical M. tuberculosis | ≤0.125 to 1.0 | An MIC of 1.0 mg/L is considered the clinical susceptibility breakpoint. | researchgate.net |

| Resazurin Microtitre Assay (RMA) | M. tuberculosis | Not specified | Demonstrated 96.5% sensitivity and 93.2% specificity compared to MGIT 960. | nih.gov |

| MGIT 960 System | M. tuberculosis | Not specified | Used as a comparator for the RMA method; showed good concordance for susceptible strains. | nih.gov |

In Vivo Efficacy Assessment in Animal Models of Mycobacterial Infection

Animal models are fundamental for the preclinical evaluation of antitubercular drugs, providing insights into efficacy that cannot be obtained from in vitro studies alone. nih.gov These models, most commonly mice, guinea pigs, and non-human primates, allow researchers to study drug performance within a complex biological system. nih.gov

A primary endpoint in animal model studies is the reduction of the mycobacterial burden in target organs, typically the lungs and spleen. This is quantified by counting the number of colony-forming units (CFU). While protionamide is rarely studied as a monotherapy in vivo due to its use in combination regimens for drug-resistant tuberculosis, its contribution to bacterial clearance is evident in preclinical combination studies. For instance, research on novel drug combinations often includes protionamide as a component of the second-line regimen being tested for its ability to reduce treatment duration. nih.gov

Beyond bacterial counts, histopathological analysis of tissues provides crucial information on the drug's effect on disease pathology. This involves microscopic examination of organ tissues (e.g., lungs) to assess the size, structure, and cellular composition of granulomas—the characteristic lesions of tuberculosis. nih.gov Effective treatment in animal models, such as guinea pigs which form human-like caseous granulomas, leads to a reduction in the size and extent of these lesions and a decrease in inflammation. nih.gov

Studies evaluating new regimens in animal models often use histopathology to confirm the findings from CFU counts. For example, in guinea pig models, a reduction in the percentage of lung tissue affected by lesions is a key indicator of treatment efficacy. nih.gov The contribution of protionamide within a combination regimen would be reflected in improved pathological outcomes, such as more organized or resolved granulomas and reduced tissue damage compared to less effective regimens or untreated controls.

Research on Protionamide's Role in Combination Chemotherapy Regimens

Protionamide is almost exclusively used as part of a combination regimen, particularly for the treatment of multidrug-resistant tuberculosis (MDR-TB). nih.govdrugbank.com Research has focused on identifying the most effective partner drugs and its potential to shorten the duration of therapy.

The efficacy of a combination therapy can be influenced by the interactions between its component drugs. Protionamide, like its analog isoniazid (B1672263), is a prodrug that, once activated, forms an adduct with NAD (nicotinamide adenine (B156593) dinucleotide). frontiersin.org This adduct then inhibits InhA, an enzyme crucial for the synthesis of mycolic acids in the mycobacterial cell wall. drugbank.comfrontiersin.org This mechanism suggests a potential for synergistic interactions with other drugs that interfere with NAD metabolism or other cellular pathways. frontiersin.org

Research has explored the synergistic potential of various drug combinations against M. tuberculosis. High-throughput screens have been developed to identify compounds that enhance the activity of existing antibiotics. nih.gov For example, studies have shown that certain compounds can increase the susceptibility of M. tuberculosis to ethionamide, a close analog of protionamide, suggesting a potential boosting effect. mdpi.com Conversely, some interactions can be antagonistic. Understanding these interactions is critical for designing effective combination regimens. For example, one study found strong synergy between spectinomycin (B156147) and rifampin, but an antagonistic profile with streptomycin (B1217042). nih.gov

A major goal in tuberculosis therapy research is to shorten the treatment duration, which can improve patient adherence and outcomes. nih.gov Protionamide has been included in clinical trials investigating novel short-course regimens. In one open-label randomized trial, a four-month regimen containing clofazimine, protionamide, pyrazinamide (B1679903), and ethambutol (B1671381) was compared to a standard six-month regimen for drug-susceptible tuberculosis. nih.gov In this study, the primary efficacy endpoint was sputum culture conversion. The short-course regimen was associated with a culture conversion rate of 65.2% in the modified intention-to-treat population, compared to 87.2% for the standard regimen. nih.gov However, in the per-protocol analysis, the conversion rate for the short-course regimen was 87.0%. nih.gov Such studies provide proof-of-concept for identifying new drug combinations that could potentially shorten treatment time. nih.gov

Protionamide Activity Against Dormant or Persister Mycobacterial Cells

The ability of antitubercular agents to effectively eradicate non-replicating or dormant forms of Mycobacterium tuberculosis (Mtb) is crucial for preventing disease relapse and shortening treatment duration. These persister cells are phenotypically tolerant to many antibiotics that target replicating bacteria. Research into the activity of protionamide against these dormant bacilli has been explored within various in vitro models that mimic the conditions thought to induce dormancy in vivo, such as hypoxia and nutrient starvation.

Protionamide, a second-line antitubercular drug, is a prodrug activated by the mycobacterial enzyme EthA, leading to the inhibition of InhA and subsequent disruption of mycolic acid synthesis. frontiersin.org This mechanism is shared with isoniazid. While isoniazid is largely ineffective against dormant Mtb, inhibitors of the InhA enzyme have demonstrated activity against non-replicating bacteria. mdpi.com Studies using a nutrient starvation model to induce a non-replicating state in Mtb have shown that InhA inhibitors can be bactericidal, achieving a significant reduction in bacterial viability over time. mdpi.com

Although specific studies detailing the standalone efficacy of protionamide in these models are limited in the public domain, the drug is often included in combination regimens tested against dormant bacteria. For instance, in models of hypoxic, non-replicating Mtb, various drug combinations are evaluated for their ability to reduce colony-forming units (CFU). nih.govnih.gov These studies underscore the importance of using multi-drug approaches to target different metabolic states of Mtb. The Wayne model, which uses gradual oxygen depletion to induce a non-replicating state, is a common methodology for assessing the bactericidal activity of compounds against hypoxic bacteria. mdpi.com In such models, the efficacy of a drug is typically quantified by the log reduction in CFU over a specific period. While direct data for protionamide monotherapy is scarce, the activity of related InhA inhibitors suggests potential efficacy that warrants further specific investigation.

| Drug/Compound | Model System | Concentration | Exposure Time | Log10 CFU Reduction | Reference |

|---|---|---|---|---|---|

| Isoniazid (InhA inhibitor) | Nutrient Starvation | 10x MIC | 21 days | >3 | mdpi.com |

| Rifampin | Hypoxic Acidic Model (H12) | 8 µg/ml | 14 days | ~1.5 | nih.gov |

| Moxifloxacin | Hypoxic Acidic Model (H5) | 4 µg/ml | 21 days | ~4.3 | nih.gov |

| Posizolid | Wayne Model (Hypoxia) | >10 mg/L | Not Specified | 1.25 | mdpi.com |

Note: This table is illustrative and includes data for other antitubercular drugs to provide context on the methodologies used to assess activity against non-replicating Mtb, due to the limited availability of specific public data for protionamide monotherapy.

Immunomodulatory Properties and Host Response Research

Protionamide has been observed to enhance the host's immune response by increasing the production of pro-inflammatory cytokines. This activity can help the host's immune system to more effectively combat the infection, providing a dual mode of action against tuberculosis. The ability of a drug to stimulate a protective immune response while simultaneously exerting a direct antimicrobial effect is a highly desirable characteristic in the treatment of persistent intracellular pathogens like M. tuberculosis.

The immune response to Mtb infection is complex, involving a delicate balance of pro-inflammatory and anti-inflammatory cytokines. Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are crucial for the formation and maintenance of granulomas, the structures that contain the infection, and for activating macrophages to kill the bacteria. nih.govnih.govfrontiersin.org Research has shown that in active tuberculosis, there is a significant spontaneous release of IL-1β, TNF-α, and IL-6 from bronchoalveolar lavage cells at the site of infection. nih.gov

While specific quantitative data on the direct effect of protionamide on the production of these cytokines by infected macrophages is not extensively detailed in publicly available literature, the general understanding is that it can augment these pro-inflammatory responses. The table below provides representative data on cytokine levels in Mtb-infected macrophages to illustrate the typical host response that may be modulated by immunomodulatory drugs like protionamide.

| Cytokine | Cell Type | Stimulus | Condition | Concentration (pg/mL) | Reference |

|---|---|---|---|---|---|

| TNF-α | Human Bronchoalveolar Lavage Cells | Active TB Infection | Involved Site | 782 ± 165 | nih.gov |

| IL-1β | Human Bronchoalveolar Lavage Cells | Active TB Infection | Involved Site | 501 ± 280 | nih.gov |

| IL-6 | Human Bronchoalveolar Lavage Cells | Active TB Infection | Involved Site | 473 ± 157 | nih.gov |

| TNF-α | Murine Macrophages | Mtb Infection | Untreated | ~2500 | nih.gov |

| IL-1β | Murine Macrophages | Mtb Infection + Tim3-Ig | Treated | ~150 | nih.gov |

Synthesis and Derivatization Research of Protionamide and Analogues

Optimized Synthetic Routes for Protionamide Production

The industrial synthesis of protionamide is centered on a convenient and preferred route that begins with 4-cyanopyridine. The process involves two primary steps: alkylation followed by thionation.

First, the pyridine (B92270) ring is alkylated to introduce the propyl group at the second position, yielding the key intermediate, 2-propyl-4-cyanopyridine. This reaction is typically a free radical process. One described method involves reacting 4-cyanopyridine with n-butyric acid in the presence of reagents like ammonium (B1175870) persulfate and silver nitrate. The resulting crude product is then purified, for instance, by treatment with oxalic acid to remove unreacted 4-cyanopyridine.

The second crucial step is the thionation of the cyano (-CN) group on the 2-propyl-4-cyanopyridine intermediate to form the final carbothioamide (-CSNH2) group. This is achieved by treating the intermediate with a sulfur source, such as a mixture of sodium sulfide (Na2S) and elemental sulfur in water. Following the reaction, the product, protionamide, is purified through crystallization to achieve the required purity for a bulk drug substance.

Rational Design and Synthesis of Novel Protionamide Analogues

The development of novel protionamide analogues is a key strategy to overcome the limitations of the parent drug, such as potency and the emergence of resistance.

Structural Modifications for Enhanced Efficacy

Research has focused on molecular hybridization, combining the protionamide scaffold with other pharmacologically active moieties. A notable example is the synthesis of protionamide-based coumarinyl-thiazole derivatives. In this approach, protionamide is reacted with various coumarin intermediates to create a new class of hybrid molecules. nih.gov

These structural modifications are designed to interact with crucial mycobacterial targets. Protionamide itself is a prodrug that, once activated, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme vital for mycolic acid synthesis in the bacterial cell wall. medchemexpress.compatsnap.com Another critical enzyme in cell wall synthesis is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov The synthesized coumarin-thiazole analogues of protionamide have been investigated for their potential to inhibit these essential enzymes, thereby exhibiting enhanced antimycobacterial activity. nih.gov

Modifications for Improved Pharmacokinetic Profiles

While the primary driver for creating analogues is often enhanced efficacy, improving pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion—is also a critical goal. Protionamide itself has shown variable absorption when taken orally. nih.gov Studies on the pharmacokinetics of the parent drug in patients with multidrug-resistant tuberculosis show a mean time to maximum plasma concentration (Tmax) of 3.6 hours and a half-life (t1/2) of 2.7 hours. nih.govknu.ac.kr

The structural modifications in analogues, such as the addition of coumarin-thiazole moieties, can alter physicochemical properties like lipophilicity and solubility, which in turn influence their pharmacokinetic profiles. However, detailed comparative pharmacokinetic data for many of the newly synthesized protionamide analogues is not yet extensively available in the literature. The goal of such modifications would be to achieve more predictable absorption and a pharmacokinetic profile that maintains therapeutic concentrations of the drug at the site of infection for longer periods.

Synthesis and Characterization of Protionamide Degradation Products and Impurities

Ensuring the purity of a bulk drug is critical for its quality and safety. Research has been conducted to identify, synthesize, and characterize impurities that are formed during the manufacturing process of protionamide, as well as products that result from its degradation under various stress conditions.

Process-related impurities are side products formed during the synthesis of the main compound. During the alkylation of 4-cyanopyridine, several related cyanopyridine impurities can be generated, such as 2,6-dipropyl-4-cyanopyridine, 3-propyl-4-cyanopyridine, and 2-ethyl-4-cyanopyridine. These intermediates can then be converted to their corresponding carbothioamide impurities during the thionation step. Other process impurities include 2-propylisonicotinic acid, formed from hydrolysis of the nitrile intermediate, and prothionamide sulfoxide (B87167).

Forced degradation studies are also performed by subjecting protionamide to stress conditions like acid, base, heat, oxidation, and light to understand its stability and identify potential degradation products. researchgate.net Such studies are essential for developing stability-indicating analytical methods.

A summary of identified process-related impurities is provided below.

| Compound Name | Type | Origin |

|---|---|---|

| 2,6–dipropylpyridine-4-carbothioamide | Process Impurity | From thionation of 2,6-dipropyl-4-cyanopyridine side product. |

| 3-propylpyridine-4-carbothioamide | Process Impurity | From thionation of 3-propyl-4-cyanopyridine side product. |

| 2-ethylpyridine-4-carbothioamide | Process Impurity | From thionation of 2-ethyl-4-cyanopyridine side product. |

| 2-propylisonicotinamide | Process Impurity | Formed during the thionation step. |

| Pyridine-4-carbothioamide | Process Impurity | From thionation of unreacted 4-cyanopyridine starting material. |

| 2-propylisonicotinic acid | Process Impurity | From hydrolysis of the 2-propyl-4-cyanopyridine intermediate. |

| This compound sulfoxide | Process Impurity | Side product formed during synthesis. |

Prodrug Strategies and Advanced Drug Delivery System Research (e.g., Nanoparticles, Dry Powder Inhalers)

Protionamide itself is a prodrug; it is administered in an inactive form and requires metabolic conversion within the mycobacteria to become active. patsnap.com This bioactivation is carried out by a bacterial enzyme known as EthA, a flavin monooxygenase, which converts protionamide into its active form. The activated drug then inhibits mycolic acid synthesis, a pathway essential for the integrity of the mycobacterial cell wall. patsnap.com

Beyond its inherent prodrug nature, research has focused on advanced drug delivery systems to improve its therapeutic index. Conventional oral administration can lead to unpredictable absorption. nih.gov To address this, pulmonary delivery via nanoparticles has been explored as a method to deliver the drug directly to the primary site of infection in the lungs.

Researchers have successfully formulated protionamide into nanoparticles using biodegradable polymers such as chitosan (B1678972) and poly-lactic co-glycolic acid (PLGA). nih.govbenthamopenarchives.com

Chitosan Nanoparticles: Protionamide has been encapsulated in chitosan nanoparticles, which are then freeze-dried to create a dry powder inhaler (DPI). This formulation exhibited a sustained release of the drug, with up to 96.91% released over 24 hours. nih.gov Animal studies showed that this DPI formulation increased the residency time of protionamide in lung tissue to more than 24 hours. nih.gov

PLGA Nanoparticles: Similarly, protionamide has been coated with PLGA using a solvent evaporation technique to form nanoparticles. benthamopenarchives.comresearchgate.net These nanoparticles were also formulated into a DPI. The resulting spherical particles had an aerodynamic particle size of 1.69µm, suitable for inhalation. benthamopenarchives.com In-vivo studies confirmed the presence of the drug in the lungs after 24 hours, demonstrating the potential of this system to prolong drug residency at the target site. benthamopenarchives.comresearchgate.net

These advanced delivery systems aim to increase the local concentration of the drug in the lungs, sustain its release, reduce the required dose and frequency of administration, and thereby improve the management of tuberculosis. nih.govbenthamopenarchives.com

Toxicology and Safety Research of Protionamide

Molecular and Cellular Mechanisms of Protionamide Toxicity

Protionamide, a thioamide-class antibiotic, is essential in treating multidrug-resistant tuberculosis. However, its clinical application is associated with a range of toxicities affecting multiple organ systems. patsnap.compatsnap.com Understanding the molecular and cellular underpinnings of these adverse effects is crucial for managing patient safety. The toxicity of protionamide is often linked to its metabolism, which can produce reactive intermediates responsible for cellular damage. nih.govnih.gov

Hepatotoxicity Mechanisms

Drug-induced liver injury (DILI) is a significant concern with protionamide therapy. patsnap.comnih.gov The mechanism of hepatotoxicity is believed to be multifactorial, primarily involving the generation of reactive metabolites and subsequent oxidative stress. Protionamide is a prodrug that is metabolized by the liver. patsnap.compatsnap.com This bioactivation process, while necessary for its antimycobacterial effect, can also lead to the formation of toxic or immunologically active intermediates that cause liver damage. nih.gov

The liver injury pattern is typically hepatocellular, characterized by elevated levels of serum aminotransferases (ALT and AST). wikipedia.org This suggests direct damage to hepatocytes. The mechanism is thought to be similar to that of the related drugs ethionamide (B1671405) and isoniazid (B1672263), where reactive metabolites covalently bind to cellular macromolecules, leading to cellular dysfunction, oxidative stress, and, in severe cases, hepatocyte necrosis. nih.govnih.gov The risk of hepatotoxicity is increased when protionamide is used in combination with other anti-tuberculosis drugs like para-aminosalicylic acid (PAS) and pyrazinamide (B1679903) (PZA). nih.gov

Table 1: Key Research Findings on Protionamide Hepatotoxicity

| Finding | Mechanism | Implication | Source |

|---|---|---|---|

| Elevated Liver Enzymes | Hepatocellular injury from toxic metabolites. | Indicates direct damage to liver cells. | nih.govwikipedia.org |

| Increased DILI with Combination Therapy | Synergistic or additive toxic effects with other hepatotoxic drugs (e.g., PZA, PAS). | Higher risk of severe liver damage in multi-drug regimens. | nih.gov |

Neurotoxicity Mechanisms (e.g., Peripheral and Optic Neuritis, Psychiatric Disturbances)

Neurotoxicity is another prominent adverse effect of protionamide, manifesting as peripheral neuropathy, optic neuritis, and psychiatric disturbances. tbdrugmonographs.co.uk

Peripheral Neuropathy: Patients may experience tingling, numbness, and pain in the hands and feet. patsnap.com The proposed mechanism is linked to a disturbance in pyridoxine (B80251) (vitamin B6) metabolism, similar to the neurotoxicity seen with isoniazid. scirp.org Protionamide may interfere with pyridoxine's function as a critical coenzyme in the nervous system, leading to neuronal damage. who.int Concurrent administration of pyridoxine is often recommended to mitigate these neurotoxic effects. patsnap.comwho.int

Optic Neuritis: Although rare, optic neuritis is a serious adverse effect that can lead to blurred vision and visual field defects. tbdrugmonographs.co.uk The exact cellular mechanism is not fully elucidated but is considered a direct toxic effect on the optic nerve. who.int For other antitubercular drugs, mechanisms like mitochondrial dysfunction and chelation of essential metal ions in retinal cells have been proposed, which may also be relevant for protionamide. fda.gov

Psychiatric Disturbances: Protionamide has been associated with mood changes, depression, anxiety, and, in rare instances, psychotic reactions. patsnap.comtbdrugmonographs.co.uk These effects may be exacerbated by the concurrent use of cycloserine or excessive alcohol consumption. who.intwho.int The precise neurochemical mechanisms are not well-defined but likely involve interference with neurotransmitter systems. The psychoactive properties of the drug can directly impact thoughts and feelings, contributing to these psychiatric symptoms. nih.gov

Gastrointestinal Toxicity Mechanisms

Gastrointestinal (GI) disturbances are the most frequently reported side effects of protionamide, significantly impacting patient adherence. patsnap.comwikipedia.org Symptoms include nausea, vomiting, dyspepsia, diarrhea, excessive salivation, and a metallic taste. tbdrugmonographs.co.uk

The underlying mechanism is believed to be a direct irritant effect on the GI mucosa. patsnap.comersnet.org Unlike toxicities mediated by metabolites, GI intolerance often occurs shortly after administration. Taking the medication with food can sometimes ameliorate these symptoms by reducing the direct contact and concentration of the drug on the gastric lining. who.intmayoclinic.org Studies comparing protionamide to its analogue ethionamide suggest that protionamide may be slightly better tolerated in terms of gastric side effects. ersnet.org

Endocrine Dysfunction (e.g., Hypothyroidism) Mechanisms

Protionamide can interfere with thyroid function, leading to hypothyroidism, sometimes accompanied by goiter. patsnap.comtbdrugmonographs.co.uk This is a known class effect of thioamide drugs. plos.org

The primary mechanism is the inhibition of the enzyme thyroid peroxidase (TPO). tandfonline.comresearchgate.nettandfonline.com TPO is crucial for two key steps in thyroid hormone synthesis: the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin (iodine organification). plos.orgtaylorandfrancis.com By acting as a preferential substrate for TPO, protionamide effectively blocks the production of thyroid hormones (thyroxine and triiodothyronine). tandfonline.comtaylorandfrancis.com This inhibition can also affect the structure of TPO, potentially altering its immunogenicity. nih.gov The resulting hypothyroidism typically develops after several months of therapy and is reversible upon discontinuation of the drug. tandfonline.comnih.gov

Genotoxicity and Mutagenicity Assessment in Preclinical Models

There is a notable lack of specific genotoxicity and mutagenicity data for protionamide in publicly available literature. However, information from its close analogue, ethionamide, provides some insight, though it presents a somewhat conflicting picture.

One summary of product characteristics for ethionamide states that it was not found to be mutagenic in the Ames Salmonella & micronuclei Assay Test. who.int In contrast, a 2011 review on the genotoxicity of various anti-infective drugs reported that ethionamide yielded positive responses in both genotoxicity and carcinogenicity assays, although it noted the carcinogenicity testing was limited in scope. oup.com Data from the National Toxicology Program (NTP) indicates a negative result for ethionamide in a bacterial mutagenicity study. nih.gov Given the structural similarity between protionamide and ethionamide, these findings suggest a potential for genotoxicity that warrants further specific investigation for protionamide.

Table 2: Summary of Genotoxicity Data for the Analogue Ethionamide

| Assay Type | Result | Source |

|---|---|---|

| Ames Salmonella Assay | Not Mutagenic | who.int |

| Micronuclei Assay | Not Mutagenic | who.int |

| General Genotoxicity Assays | Positive | oup.com |

Reproduction and Developmental Toxicity Research

Direct research on the reproduction and developmental toxicity of protionamide is scarce. Therefore, data from its analogue, ethionamide, is used to assess potential risks, with the caveat that these findings may not be directly transferable.

Animal studies have indicated that ethionamide has teratogenic potential. who.int Research in both rats and rabbits demonstrated that ethionamide can cause developmental toxicity, although the doses used were significantly higher on a mg/kg basis than those recommended for humans. fda.govmedscape.com Based on these animal findings, it is recommended that ethionamide, and by extension protionamide, be withheld from women who are pregnant or may become pregnant during therapy, unless the clinical benefit is deemed to outweigh the potential risk. tbdrugmonographs.co.ukfda.govwho.int Some data has suggested a possible link to an excess of congenital malformations in humans with ethionamide use during pregnancy, but these findings are not supported by adequate and well-controlled studies. who.int

The evaluation of developmental and reproductive toxicity (DART) for pharmaceuticals generally involves assessing effects on fertility, embryo-fetal development, and pre- and post-natal development in animal models to predict potential human risk. fda.gov The absence of such specific studies for protionamide represents a significant data gap.

Research on Biomarkers for Protionamide-Induced Adverse Effects

The monitoring of biomarkers is a cornerstone in the surveillance of adverse drug reactions associated with protionamide therapy. Research and clinical practice have identified several key indicators for the early detection of toxicity, primarily focusing on hepatic, thyroid, and metabolic functions. Protionamide is a thioamide, and is considered to be largely interchangeable with ethionamide; therefore, toxicological data from ethionamide is often extrapolated to inform the safe use of protionamide. tbdrugmonographs.co.uk

Hepatotoxicity Biomarkers:

Protionamide has been linked to elevations in serum aminotransferase levels and, in some cases, clinically apparent acute liver injury. nih.gov Consequently, the primary biomarkers for protionamide-induced hepatotoxicity are liver function tests (LFTs).

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are the most sensitive markers for hepatocellular injury. Transient increases in ALT and AST levels are a common adverse effect of protionamide. tbdrugmonographs.co.ukwho.int Clinical guidelines often recommend discontinuing the drug if levels rise above five times the upper limit of normal, especially if accompanied by symptoms of hepatitis. nih.gov

Bilirubin (B190676): Elevations in serum bilirubin can indicate more severe liver dysfunction and the development of jaundice. who.int

Alkaline Phosphatase (ALP): Modest elevations in ALP have also been reported during ethionamide treatment. who.int

A retrospective study of patients with multidrug-resistant tuberculosis (MDR-TB) treated with protionamide-containing regimens found that 15.9% developed hepatitis. nih.gov Of these, protionamide was identified as the causative agent in 6.8% of cases, confirmed by a rapid recurrence of hepatitis upon re-challenge. nih.gov This underscores the necessity of close and regular monitoring of liver function throughout the treatment course. nih.gov

Thyroid Function Biomarkers:

Hypothyroidism is a significant and likely underestimated adverse effect of long-term protionamide therapy. nih.govresearchgate.net The proposed mechanism involves the inhibition of thyroid hormone synthesis by blocking iodine organification, similar to the action of other thioamide drugs. researchgate.netnih.gov

Thyroid-Stimulating Hormone (TSH): TSH is the most sensitive indicator of primary hypothyroidism. An elevated TSH level is often the first sign of thyroid dysfunction. btf-thyroid.orgthyroid.org

Free Thyroxine (fT4): A low fT4 level in conjunction with a high TSH level confirms overt hypothyroidism. btf-thyroid.org Isolated elevations in TSH or isolated low fT4 may also be observed. researchgate.net

Studies have demonstrated a high incidence of thyroid abnormalities in patients receiving thioamides. One retrospective study in Australia found that the cumulative proportion of hypothyroidism in MDR-TB patients treated with protionamide-containing regimens was 37% at 5 years. nih.gov Another study focusing on children treated with ethionamide reported that 58% had abnormal thyroid function tests. researchgate.net These findings have led to recommendations for routine monitoring of thyroid function, typically every three months, during protionamide therapy. tbdrugmonographs.co.uknih.gov

Metabolic and Other Biomarkers:

Blood Glucose: Protionamide can make blood glucose control more difficult in patients with diabetes, increasing the risk of hypoglycaemia. Regular monitoring of blood glucose is therefore recommended for this patient population. tbdrugmonographs.co.ukwho.int

Therapeutic Drug Monitoring (TDM): While not a biomarker of effect in the traditional sense, monitoring plasma concentrations of drugs can be a critical tool to prevent toxicity. nih.gov For some antibiotics, safety thresholds for plasma concentrations have been proposed to avoid neuropsychiatric adverse events like encephalopathy and peripheral neuropathy. nih.gov Although not yet standard practice for protionamide, TDM could be a valuable research area for individualizing therapy and mitigating the risk of concentration-dependent toxicities. nih.gov

Table 1: Key Biomarkers for Monitoring Protionamide-Induced Adverse Effects

| Adverse Effect | Biomarker | Description | Monitoring Recommendation |

|---|---|---|---|

| Hepatotoxicity | ALT, AST, Bilirubin | Elevations indicate potential liver injury. nih.govwho.intnih.gov | Routine monitoring of LFTs is essential throughout treatment. nih.gov |

| Hypothyroidism | TSH, fT4 | Elevated TSH and low fT4 indicate an underactive thyroid. nih.govresearchgate.netbtf-thyroid.org | Regular Thyroid Function Tests (TFTs) are recommended (e.g., every 3 months). tbdrugmonographs.co.uknih.gov |

| Hypoglycaemia | Blood Glucose | Lowered blood glucose levels. tbdrugmonographs.co.ukwho.int | Regular monitoring in patients with diabetes. tbdrugmonographs.co.uk |

| Neurotoxicity | Plasma Drug Concentration | Potential to identify patients at risk for concentration-dependent CNS effects. nih.gov | Investigational; could be used for dose individualization. nih.gov |